Isoplagiochin C
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Overview
Description
Isoplagiochin C is a natural product found in Herbertus sakuraii, Herbertus dicranus, and other organisms with data available.
Scientific Research Applications
Isolation and Characterization
- Isoplagiochin C, a chlorinated bisbibenzyl, has been isolated from the liverwort Lepidozia incurvata. Its structure was elucidated using NMR spectral evidence and mass spectrometry (Scher, Zapp, Schmidt, & Becker, 2003).
Stereochemical Studies
- The stereochemistry of this compound is of interest due to its chiral nature at room temperature. Quantum chemical calculations and molecular dynamics simulations have been employed to analyze its conformation and dynamics, leading to the first assignment of the absolute configuration of a cyclic bisbibenzyl (Bringmann et al., 2004).
Synthetic Approaches
- The efficient synthesis of this compound has been achieved through various methods, including an intramolecular Suzuki–Miyaura reaction. This synthetic approach is crucial for further structural and functional studies of this compound (Esumi et al., 2004).
Biological Activity Studies
- This compound has been tested for inhibitory activity against the growth of human cancer cell lines. One of its derivatives exhibited moderately inhibitory activity, suggesting potential for cancer therapy development (Xu, Wang, & Li, 2016).
Enzyme Interaction Research
- Chlorinated cyclic bisbibenzyls of the Isoplagiochin type have been obtained through in vitro chlorination, indicating interactions with chloroperoxidase enzymes. This finding opens avenues for studying enzyme interactions with this class of compounds (Speicher, Heisel, & Kolz, 2003).
Properties
Molecular Formula |
C28H22O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(20Z)-pentacyclo[20.2.2.110,14.115,19.02,7]octacosa-1(24),2(7),3,5,10(28),11,13,15,17,19(27),20,22,25-tridecaene-5,13,16,24-tetrol |
InChI |
InChI=1S/C28H22O4/c29-21-8-10-22-20(16-21)7-3-18-6-12-27(31)25(14-18)24-13-17(5-11-26(24)30)1-2-19-4-9-23(22)28(32)15-19/h1-2,4-6,8-16,29-32H,3,7H2/b2-1- |
InChI Key |
AANIEYOTXCALEB-UPHRSURJSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C(/C=C\C4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O)C=C3)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C(C=CC4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O)C=C3)O |
Synonyms |
isoplagiochin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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